Copper D-gluconate

Vue d'ensemble

Description

Copper D-gluconate is the copper salt of D-gluconic acid. It appears as an odorless light blue or blue-green crystal or powder, which is easily soluble in water but insoluble in ethanol . This compound is commonly used as a dietary supplement to treat copper deficiency and as an ingredient in various products, including breath mints and fertilizers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper D-gluconate is typically synthesized by reacting gluconic acid solutions with cupric oxide or basic cupric carbonate . The reaction involves the following steps:

Preparation of Gluconic Acid: Gluconic acid is produced by the fermentation and oxidation of glucose using black mold.

Reaction with Copper Source: The gluconic acid solution is then reacted with cupric oxide or basic cupric carbonate to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the addition of basic copper carbonate to a gluconolactone solution, followed by stirring and crystallization . This method is favored for its simplicity, low energy consumption, and high yield .

Analyse Des Réactions Chimiques

Types of Reactions: Copper D-gluconate undergoes various chemical reactions, including:

Oxidation: this compound can participate in oxidation reactions due to the presence of copper ions.

Reduction: The compound can also undergo reduction reactions, where copper ions are reduced to their elemental form.

Substitution: this compound can participate in substitution reactions, where the copper ion is replaced by another metal ion.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include sodium borohydride and hydrazine.

Substitution Reagents: Substitution reactions often involve other metal salts or complexing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper oxides, while reduction reactions may yield elemental copper .

Applications De Recherche Scientifique

Medical Applications

1.1 Copper Deficiency Treatment

Copper D-gluconate is primarily used to address copper deficiency in patients. A notable case study involved a patient who developed copper-deficiency anemia post-esophagectomy. The individual received intravenous copper gluconate supplementation, resulting in a significant increase in serum copper levels and normalization of white blood cell counts after six weeks of treatment .

1.2 Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. In vitro experiments demonstrated that treating Vero E6 cells with this compound significantly reduced the infection rate by up to 78% at optimal concentrations (25-100 µM). The compound not only lowered the number of infected cells but also inhibited viral replication within the cells, showcasing its potential as a therapeutic agent against COVID-19 .

Nutritional Applications

This compound serves as a dietary supplement, providing an essential trace mineral necessary for various physiological functions, including iron metabolism and the formation of connective tissue. Its bioavailability makes it an effective choice for supplementation in populations at risk of deficiency, such as those with malabsorption syndromes or specific dietary restrictions.

Table 1: Comparison of this compound with Other Copper Supplements

| Supplement Type | Bioavailability | Common Uses |

|---|---|---|

| This compound | High | Dietary supplementation, antiviral |

| Copper sulfate | Moderate | Animal feed, industrial applications |

| Copper acetate | Low | Research applications |

Cosmetic Applications

This compound is also utilized in cosmetic formulations for its antioxidant properties and ability to promote skin health. It is included in various skincare products aimed at enhancing skin elasticity and reducing signs of aging by stimulating collagen production.

Case Study: Safety Assessment in Cosmetics

A comprehensive safety assessment evaluated the chronic oral toxicity of copper gluconate in animal models. The study found no significant adverse effects at low dietary concentrations, indicating its safety for topical application in cosmetic products .

Research Applications

This compound has been investigated for its effects on human embryonic stem cells (hESCs). Research indicated that non-toxic concentrations could enhance cell viability and proliferation, making it a candidate for applications in regenerative medicine .

Mécanisme D'action

Copper D-gluconate exerts its effects through the release of copper ions, which are essential for various biological processes. Copper ions act as cofactors for several enzymes, including cytochrome c oxidase and superoxide dismutase . These enzymes play crucial roles in cellular respiration and antioxidant defense, respectively . The compound’s mechanism of action involves the binding of copper ions to specific molecular targets, facilitating enzymatic reactions and maintaining cellular homeostasis .

Comparaison Avec Des Composés Similaires

- Zinc D-gluconate

- Iron D-gluconate

- Magnesium D-gluconate

- Calcium D-gluconate

Activité Biologique

Copper D-gluconate is a compound that has garnered attention in various fields, including medicine, agriculture, and biochemistry. This article delves into its biological activities, focusing on its therapeutic potential, mechanisms of action, and safety profile, supported by research findings and case studies.

Overview of this compound

This compound is a chelated form of copper used in dietary supplements and as an antimicrobial agent. It combines copper with gluconic acid, enhancing its bioavailability and reducing gastrointestinal irritation compared to other copper salts. The compound is recognized for its role in various biological processes, including enzymatic functions and cellular metabolism.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against SARS-CoV-2 in Vero E6 cells, demonstrating a substantial reduction in infection rates at specific concentrations:

| Concentration (μM) | Infection Rate (%) | Reduction (%) |

|---|---|---|

| 0 | 23.8 | - |

| 2 | 18.9 | 20.6 |

| 10 | 20.6 | 13.4 |

| 25 | 6.9 | 71 |

| 50 | 5.3 | 77 |

| 100 | 5.2 | 78 |

At concentrations above 400 μM, cell viability decreased significantly, indicating a dose-dependent toxicity . This suggests that while this compound can be effective as an antiviral agent, careful consideration of dosage is crucial.

2. Effects on Hematological Parameters

In a study investigating the combination of disulfiram and copper gluconate on rodents, significant reductions in hematological parameters were observed. Specifically, the packed cell volume (PCV) and white blood cell (WBC) counts were notably affected:

| Treatment Group | PCV Reduction (%) | WBC Reduction (%) |

|---|---|---|

| Control | - | - |

| Copper Gluconate (Low Dose) | Significant (p < 0.05) | Significant (p < 0.05) |

| Disulfiram/Copper Gluconate (High Dose) | Significant (p < 0.05) | Significant (p < 0.05) |

These findings suggest that while this compound may have therapeutic applications, it also poses risks for hematological health at certain dosages .

3. Toxicological Studies

This compound has been subjected to various toxicological assessments to determine its safety profile. In chronic oral toxicity studies involving rodents:

- Doses : Rats were administered varying concentrations of copper gluconate.

- Findings : Significant growth retardation and high mortality rates were observed at higher doses (160 mg/kg/d), with notable organ-specific effects such as hypertrophied organs and renal damage .

These studies underline the importance of adhering to recommended dosages to mitigate adverse effects.

Clinical Application in Oncology

A Phase I clinical trial assessed the safety and tolerability of disulfiram combined with copper gluconate in patients with advanced solid tumors. The study found that the combination was well-tolerated at doses up to 8 mg of elemental copper per day without dose-limiting toxicities observed . While no objective responses were recorded, some patients experienced temporary disease stabilization.

Agricultural Applications

This compound has been explored as an eco-friendly alternative for controlling bacterial and fungal diseases in crops such as apple and orange trees. Field trials demonstrated its effectiveness against common pathogens during pre-harvest stages, suggesting its potential role in sustainable agriculture .

Propriétés

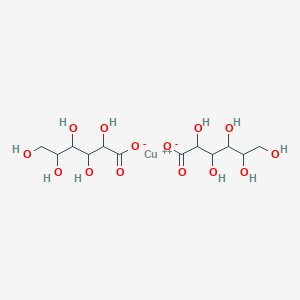

IUPAC Name |

copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUCCJIRFHNWBP-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CuO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035960 | |

| Record name | Copper gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-09-3 | |

| Record name | Bis(D-gluconato-κO1,κO2)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper gluconate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Copper gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COPPER GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV823G6G67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Copper D-gluconate affect the expression of β3 integrin subunit in vitro?

A1: In the study using Ishikawa cells (a human endometrial adenocarcinoma cell line), this compound was found to upregulate the expression of the β3 integrin subunit. [] This effect was observed both in the presence and absence of epidermal growth factor (EGF), with the most significant upregulation seen when both this compound and EGF were present. [] This finding is interesting because it contrasts with in vivo observations from Copper IUD users, where a reduction in β3 integrin subunit expression during the implantation window is seen. []

Q2: What are the possible reasons for the discrepancy between in vitro and in vivo findings regarding the effect of copper ions on β3 integrin subunit expression?

A2: The researchers propose that the differences between the in vitro study using this compound and in vivo observations in Copper IUD users might be attributed to other factors present in the in vivo environment. [] One key factor could be the inflammatory response elicited by the presence of IUDs in the uterus. [] This inflammatory milieu might influence β3 integrin subunit expression differently compared to the controlled environment of in vitro cell culture. Further research is needed to elucidate the interplay between copper ions, inflammation, and β3 integrin subunit expression in vivo.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.